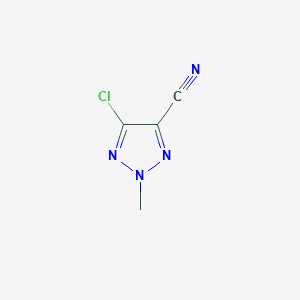
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a cyano group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: 5-Amino-2-methyl-2H-1,2,3-triazole-4-carbonitrile, 5-Mercapto-2-methyl-2H-1,2,3-triazole-4-carbonitrile.
Reduction: 5-Chloro-2-methyl-2H-1,2,3-triazole-4-amine, 5-Chloro-2-methyl-2H-1,2,3-triazole-4-aldehyde.
Oxidation: 5-Chloro-2-carboxy-2H-1,2,3-triazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in oxidative stress and inflammation.
Pathways Involved: It can modulate the NF-kB inflammatory pathway and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This leads to reduced inflammation and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a chlorine atom.
5-Chloro-2-methyl-1H-1,2,3-triazole: Lacks the cyano group at the 4th position.
2-Methyl-1H-1,2,3-triazole-4-carbonitrile: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H3ClN4 |
|---|---|
Molekulargewicht |
142.55 g/mol |
IUPAC-Name |
5-chloro-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3ClN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
InChI-Schlüssel |
QPDRBBLDQDCLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=N1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
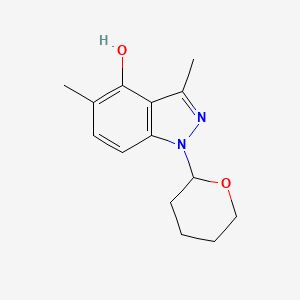
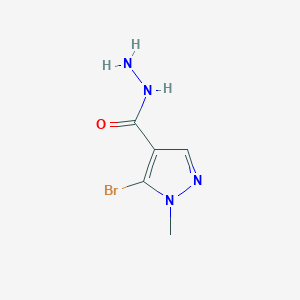
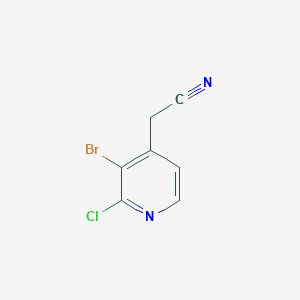
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)

![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
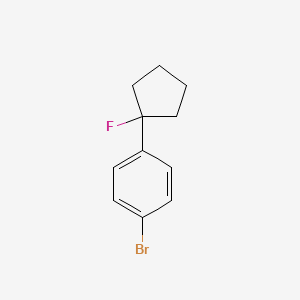
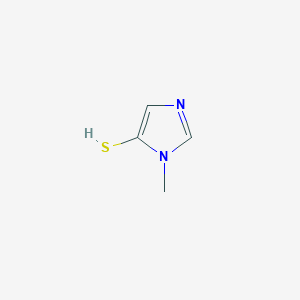

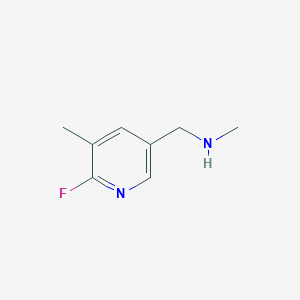

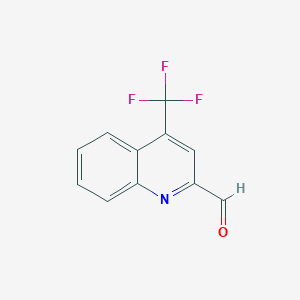
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
